Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- 2-Position substituent: A 5,6,7,8-tetrahydronaphthalene-2-carboxamido group, contributing bulk and aromaticity.
- Methyl ester: Influences solubility and metabolic stability.
- Hydrochloride salt: Improves crystallinity and bioavailability.
Properties
IUPAC Name |
methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S.ClH/c1-32-27(31)24-22-13-14-29(16-18-7-3-2-4-8-18)17-23(22)33-26(24)28-25(30)21-12-11-19-9-5-6-10-20(19)15-21;/h2-4,7-8,11-12,15H,5-6,9-10,13-14,16-17H2,1H3,(H,28,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBHWXBHGYTNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=C(CCCC5)C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential therapeutic applications. Its structure incorporates various pharmacophores that may contribute to its biological activity. This article reviews the compound's synthesis, biological evaluation, and potential mechanisms of action based on existing literature.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The starting materials often include derivatives of thieno[2,3-c]pyridine and carboxamides. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thieno[2,3-c]pyridine derivatives. For instance, a series of substituted tetrahydrothieno[2,3-c]pyridine derivatives demonstrated significant antibacterial and antifungal activities against various pathogens. These findings suggest that modifications in the thieno[2,3-c]pyridine scaffold can enhance antimicrobial potency .
Anti-inflammatory and Cytokine Inhibition
Research indicates that derivatives of this compound may act as inhibitors of p38 MAP kinase, a critical player in inflammatory responses. Inhibiting this kinase can lead to reduced production of pro-inflammatory cytokines such as TNFα and IL-6. For example, compounds structurally similar to our target have shown effectiveness in reducing cytokine production in models of adjuvant-induced arthritis . This suggests potential applications in treating autoimmune diseases.
Anticancer Activity
The antiproliferative effects of thieno[2,3-c]pyridine derivatives have been evaluated against various cancer cell lines. In vitro studies using the MTT assay revealed that certain derivatives exhibit significant cytotoxicity against breast (MCF-7), colon (SW480), prostate (PC-3), and liver (HEPG-2) cancer cell lines . These findings indicate that the compound may interfere with cancer cell viability through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound can be attributed to several potential mechanisms:
- Inhibition of Kinases : As noted earlier, inhibition of p38 MAPK may reduce inflammatory responses.
- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells.
- Apoptosis Induction : It may promote programmed cell death through intrinsic pathways.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Chemical and Pharmaceutical Research highlighted the synthesis and antimicrobial evaluation of thieno[2,3-c]pyridine derivatives. The results indicated that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Evaluation Against Cancer Cell Lines : Another study investigated a series of tetrahydropyridothienopyrimidines for their cytotoxic effects on various cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell growth and induce apoptosis .
Scientific Research Applications
Preliminary studies suggest that methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride may exhibit various pharmacological effects:
- Anticancer Activity : The compound's structural features suggest potential activity against certain cancer cell lines. Research indicates that derivatives of thieno[2,3-c]pyridine exhibit cytotoxic effects on tumor cells.
- Anti-inflammatory Properties : Similar compounds have shown promise as inhibitors of inflammatory pathways. The thieno[2,3-c]pyridine moiety is known for its ability to modulate inflammatory responses.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis.
Medicinal Chemistry
The compound serves as a lead structure in drug discovery programs aimed at developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders. Its unique molecular framework allows for the synthesis of various analogs to enhance efficacy and reduce toxicity.
Structure-Activity Relationship (SAR) Studies
Studies focused on the SAR of thieno[2,3-c]pyridine derivatives can provide insights into optimizing the biological activity of this compound. Investigating how modifications in the benzyl or tetrahydronaphthalene groups affect activity could lead to more potent derivatives.
In Silico Modeling
Computational studies using molecular docking techniques can help predict the binding affinity of this compound to specific biological targets. This approach aids in understanding its mechanism of action and guiding further experimental validation.
Case Studies
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related thieno[2,3-c]pyridine derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of substituents on the benzyl group for enhancing activity .
- Inflammation Modulation : Research conducted on similar compounds indicated their potential as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. These findings suggest that this compound could be a candidate for further development in anti-inflammatory therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Implications
The target compound belongs to a family of tetrahydrothieno[2,3-c]pyridine derivatives. Key analogs and their differences are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations
(1) Ester Group Variation
- Methyl vs. Ethyl Esters : Methyl esters (target compound, propionamido analog) typically exhibit higher metabolic lability due to faster hydrolysis compared to ethyl esters (ethyl analog, thiophene analog). Ethyl esters may enhance lipophilicity, prolonging half-life .
(2) 2-Position Substituent Effects
- 5,6,7,8-Tetrahydronaphthalene-2-carboxamido (Target & Ethyl Analog) : The bulky, partially saturated naphthalene group increases molecular weight (~484–499 g/mol) and lipophilicity, favoring interactions with hydrophobic binding pockets.
- Trifluoromethyl Benzoyl Thioureido (Compound 7h) : The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates electronic interactions, though it may increase toxicity risks .
(3) Physicochemical Properties
- Lipophilicity : Target compound > Ethyl analog > Thiophene analog > Propionamido analog.
- Molecular Weight : Compound 7h (519 g/mol) > Target compound (~485 g/mol) > Ethyl analog (~499 g/mol) > Thiophene analog (463 g/mol) > Propionamido analog (394.9 g/mol).
Preparation Methods
Pictet-Spengler Cyclization
Adapted from methodologies for analogous THTP derivatives, the Pictet-Spengler reaction enables the formation of the six-membered ring fused to a thiophene moiety. Starting with 2-thiophene ethylamine, condensation with formaldehyde under acidic conditions generates the imine intermediate, which undergoes cyclization to yield the THTP core. For the [2,3-c] isomer, regioselective control is critical, necessitating precise temperature modulation (50–55°C) and extended reaction times (20–30 hours).
Manganese-Catalyzed Oxidative Cyclization
Recent advances by Benech et al. demonstrate the utility of manganese(II/III) acetate in catalyzing oxidative cyclization reactions. While originally applied to dioxane derivatives, this protocol could be extrapolated to THTP synthesis by employing thiophene-containing precursors. Reaction under oxygen or air yields the THTP framework, albeit with modest diastereoselectivity (36% yield in optimal conditions).
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt. Dissolving the product in ethanol and saturating with gaseous HCl precipitates the hydrochloride form. Recrystallization from ethanol/water mixtures enhances purity, with active carbon treatment employed to remove residual impurities.
Optimization Challenges and Catalytic Innovations
Diastereoselectivity and Yield Limitations
The THTP core synthesis suffers from moderate diastereoselectivity, particularly in manganese-catalyzed routes. Enantioselective variants using chiral auxiliaries or asymmetric catalysis remain underdeveloped but are critical for pharmaceutical applications.
Solvent and Oxidant Selection
Comparative studies reveal that pure oxygen outperforms air in oxidative cyclizations, albeit with safety concerns. Solvent systems such as THF or dichloroethane balance reactivity and solubility but require meticulous drying to prevent hydrolysis.
Scalability and Industrial Feasibility
Patent methodologies emphasize cost-effective reagents (e.g., formaldehyde, ethanol/HCl) and minimal waste generation. However, multi-step sequences (7+ steps) complicate scalability, necessitating flow chemistry adaptations or one-pot strategies.
Analytical Characterization and Validation
Critical to validating the synthetic route are spectroscopic and chromatographic analyses:
- NMR Spectroscopy : Confirm regiochemistry via $$ ^1H $$ NMR coupling constants (e.g., thiophene protons at δ 6.8–7.2 ppm) and $$ ^{13}C $$ NMR carbonyl signals (ester at ~170 ppm).
- HPLC Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, with retention times cross-referenced against standards.
- X-ray Crystallography : Resolves absolute configuration, particularly for diastereomeric mixtures.
Comparative Evaluation of Synthetic Routes
| Method | Yield | Diastereoselectivity | Scalability |
|---|---|---|---|
| Pictet-Spengler | 45–55% | Low | High |
| Mn-Catalyzed | 30–36% | Moderate | Moderate |
| Carbodiimide Coupling | 70–85% | N/A | High |
Q & A
Q. What are the standard synthetic routes for preparing Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride?
The synthesis typically involves cyclization of thiophene derivatives with pyridine precursors, followed by amidation and esterification. For example, the thieno[2,3-c]pyridine core is constructed via microwave-assisted cyclization or solvent-free reactions to enhance yield and purity . Subsequent steps include coupling with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid using carbodiimide-based activating agents. Final hydrochloride salt formation is achieved by treating the freebase with HCl in methanol .
Q. How can the stereochemistry and spatial arrangement of this compound be experimentally determined?
X-ray crystallography is the gold standard for resolving 3D conformation. If single crystals are unavailable, advanced NMR techniques (e.g., NOESY, ROESY) can infer spatial arrangements by analyzing nuclear Overhauser effects. Computational modeling (DFT or MD simulations) may supplement experimental data to predict stereochemical outcomes .
Q. What are the critical parameters for optimizing reaction yields during synthesis?
Key variables include solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and catalyst selection (e.g., piperidine for Knoevenagel condensations). For example, microwave-assisted synthesis reduces reaction time by 50–70% compared to conventional heating . Purity is improved via recrystallization in ethanol or column chromatography with silica gel .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced biological activity?
Quantum chemical calculations (e.g., DFT) predict electronic properties and binding affinities to biological targets. Molecular docking against enzyme active sites (e.g., kinases or GPCRs) identifies substituents that improve interactions. ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize derivatives for synthesis . For example, substituting the benzyl group with electron-withdrawing groups may enhance target selectivity .
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?
Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Normalize data using internal standards (e.g., triclosan-d3 for LC-MS) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays). Statistical tools like PCA (Principal Component Analysis) isolate variables affecting reproducibility .
Q. How can reaction fundamentals inform scalable reactor design for this compound?
Kinetic studies (e.g., rate law determination) guide continuous-flow reactor setups. For exothermic steps (e.g., cyclization), microreactors with controlled temperature gradients prevent side reactions. Membrane separation technologies (e.g., nanofiltration) purify intermediates in-line, reducing downstream processing .
Methodological Challenges
Q. What analytical techniques quantify trace impurities in bulk samples?
UPLC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. For halogenated byproducts, ICP-MS coupled with GC ensures sensitivity. Validate methods using spiked samples and reference standards (e.g., perfluorooctanesulfonic acid as a negative control) .
Q. How do structural modifications to the tetrahydronaphthalene moiety affect pharmacokinetic properties?
Introduce isotopic labels (e.g., deuterium at benzylic positions) to study metabolic stability via in vitro microsomal assays. LogP values (measured via shake-flask or HPLC) correlate with membrane permeability. PEGylation of the carboxylate group improves aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
